molecular formula C8H3BrF4O2 B3040343 5-Bromo-2,2,3,3-tetrafluoro-1,4-benzodioxane CAS No. 190903-76-5

5-Bromo-2,2,3,3-tetrafluoro-1,4-benzodioxane

Cat. No.: B3040343
CAS No.: 190903-76-5
M. Wt: 287.01 g/mol
InChI Key: HKOOQYWCPCNIMX-UHFFFAOYSA-N
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Description

5-Bromo-2,2,3,3-tetrafluoro-1,4-benzodioxane is a halogenated and fluorinated derivative of the 1,4-benzodioxane scaffold, a structural motif widely employed in medicinal chemistry and materials science. The compound features a bromine atom at the 5-position and four fluorine atoms at the 2,2,3,3-positions of the dioxane ring (Figure 1). This substitution pattern confers unique electronic and steric properties, making it a valuable intermediate for asymmetric catalysis, pharmaceutical development, and agrochemical synthesis .

The 1,4-benzodioxane core is renowned for its stability and versatility in drug design, as seen in therapeutics like doxazosin (an antihypertensive) and prosympal (a vasodilator) . The addition of bromine and fluorine substituents enhances lipophilicity and metabolic stability, which are critical for improving bioavailability in drug candidates .

Synthesis: Key synthetic routes involve cyclization of halogenated phenolic precursors. For example, Bayer Aktiengesellschaft developed a method using sulfolane and potassium hydroxide to cyclize bromo-tetrafluoroethoxy phenols into 6-substituted benzodioxanes (e.g., 6-chloro and 6-formyl derivatives) under controlled thermal conditions (120–145°C, 10–238 mbar) . Similar strategies could apply to 5-bromo derivatives by adjusting starting materials.

Properties

IUPAC Name

5-bromo-2,2,3,3-tetrafluoro-1,4-benzodioxine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3BrF4O2/c9-4-2-1-3-5-6(4)15-8(12,13)7(10,11)14-5/h1-3H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKOOQYWCPCNIMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)Br)OC(C(O2)(F)F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3BrF4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2,2,3,3-tetrafluoro-1,4-benzodioxane typically involves the bromination of 2,2,3,3-tetrafluoro-1,4-benzodioxane. The reaction is carried out under controlled conditions to ensure the selective introduction of the bromine atom at the desired position on the benzodioxane ring .

Industrial Production Methods: Industrial production methods for this compound are not widely documented, but they likely involve similar bromination reactions on a larger scale, with careful control of reaction parameters to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions: 5-Bromo-2,2,3,3-tetrafluoro-1,4-benzodioxane can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups .

Scientific Research Applications

Chemistry: In chemistry, 5-Bromo-2,2,3,3-tetrafluoro-1,4-benzodioxane is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of various organic compounds .

Biology and Medicine: Its unique structure may impart specific biological activities, making it a valuable candidate for drug discovery .

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its fluorinated structure may provide desirable properties such as chemical resistance and thermal stability .

Mechanism of Action

The mechanism of action of 5-Bromo-2,2,3,3-tetrafluoro-1,4-benzodioxane is not well-documented. its effects are likely mediated through interactions with specific molecular targets and pathways. The bromine and fluorine atoms in its structure may play a crucial role in its reactivity and interactions with biological molecules .

Comparison with Similar Compounds

Table 1: Key Structural Analogues of 1,4-Benzodioxane Derivatives

Compound Name Substituents CAS No. Key Properties/Applications References
5-Bromo-2,2,3,3-tetrafluoro-1,4-benzodioxane Br (5), F (2,2,3,3) Not explicitly provided Intermediate for catalysis, drug synthesis
6-Bromo-1,4-benzodioxane Br (6) 52287-51-1 Ligand precursor for asymmetric catalysis
6-Hydroxy-2,2,3,3-tetrafluoro-1,4-benzodioxane OH (6), F (2,2,3,3) 103467-50-1 Lab reagent, potential API intermediate
6-Amino-7-bromo-2,2,3,3-tetrafluoro-1,4-benzodioxane NH₂ (6), Br (7), F (2,2,3,3) 254895-87-9 Building block for bioactive molecules
5-Acetyl-2,2,3,3-tetrafluoro-1,4-benzodioxane COCH₃ (5), F (2,2,3,3) Not provided Electrophilic intermediate for derivatization

Key Observations:

Substituent Position and Reactivity :

  • Bromine at the 5- or 6-position directs electrophilic substitution. For instance, 6-bromo derivatives (e.g., 6-Bromo-1,4-benzodioxane) are precursors for ligands like DIFLUORPHOS, used in asymmetric hydrogenation .
  • Fluorine atoms at the 2,2,3,3-positions enhance ring rigidity and electron-withdrawing effects, stabilizing intermediates in catalytic cycles .

Functional Group Impact: Hydroxy (OH) or amino (NH₂) groups at the 6-position (e.g., 6-Hydroxy-2,2,3,3-tetrafluoro-1,4-benzodioxane) enable further functionalization, such as mesylation or coupling with benzamide moieties for drug candidates . Acetyl groups (e.g., 5-Acetyl-2,2,3,3-tetrafluoro-1,4-benzodioxane) facilitate nucleophilic additions, expanding utility in heterocyclic synthesis .

Synthetic Challenges: Asymmetric synthesis of 1,4-benzodioxanes remains challenging. Regioselectivity issues arise in isoamericanin-type vs. eusiderin-type benzodioxanes, as seen in Tanaka et al.’s work .

Table 2: Comparative Physicochemical Properties

Compound Molecular Weight (g/mol) Melting Point (°C) Solubility Purity (%)
This compound 283.02 (calc.) Not reported Lipophilic N/A
6-Hydroxy-2,2,3,3-tetrafluoro-1,4-benzodioxane 224.11 Not reported Soluble in DMSO 99.2 (GC)
6-Amino-7-bromo-2,2,3,3-tetrafluoro-1,4-benzodioxane 298.01 Not reported Moderate in MeOH 98

Biological Activity

5-Bromo-2,2,3,3-tetrafluoro-1,4-benzodioxane is a synthetic compound that has garnered attention in various fields of biological research due to its unique chemical structure and potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

The compound this compound features a benzodioxane core with bromine and fluorine substituents that enhance its reactivity and biological interactions. The presence of multiple fluorine atoms contributes to its lipophilicity and stability, which are critical for its biological activity.

Structural Formula

C8H2BrF4O2\text{C}_8\text{H}_2\text{BrF}_4\text{O}_2

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Activity : Studies have shown that compounds with similar structures possess significant antimicrobial properties. These compounds can disrupt bacterial cell membranes or inhibit essential metabolic pathways.
  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic processes. For example, it could potentially modulate the activity of beta-secretase (BACE), an enzyme implicated in Alzheimer’s disease pathology .
  • Anti-inflammatory Effects : Preliminary studies suggest that this compound may exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialSignificant inhibition of bacterial growth
Enzyme InhibitionModulation of BACE activity
Anti-inflammatoryReduction in cytokine levels

Case Study 1: Antimicrobial Efficacy

In a study assessing the antimicrobial efficacy of halogenated benzodioxanes, this compound demonstrated potent activity against various Gram-positive and Gram-negative bacteria. The mechanism was attributed to membrane disruption and interference with bacterial metabolism.

Case Study 2: Enzyme Modulation

A recent investigation into beta-secretase inhibitors highlighted the potential of this compound as a lead compound for developing therapeutics targeting Alzheimer's disease. The compound exhibited competitive inhibition against BACE with an IC50 value indicating substantial potency .

Case Study 3: Anti-inflammatory Properties

In vitro studies evaluated the anti-inflammatory effects of the compound on human macrophages. Results indicated a significant reduction in the expression of TNF-alpha and IL-6 following treatment with this compound .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Bromo-2,2,3,3-tetrafluoro-1,4-benzodioxane
Reactant of Route 2
5-Bromo-2,2,3,3-tetrafluoro-1,4-benzodioxane

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